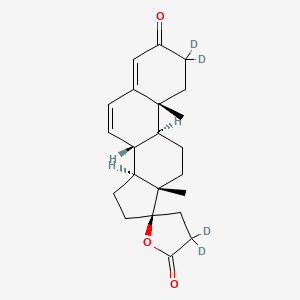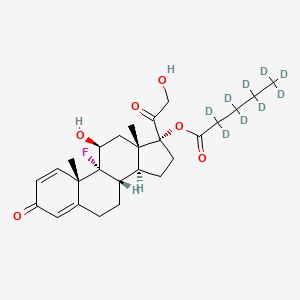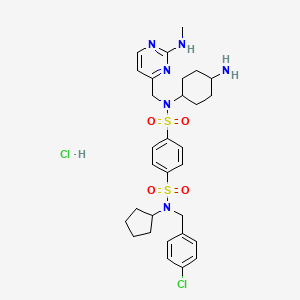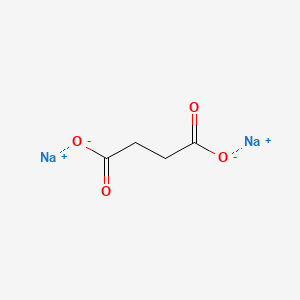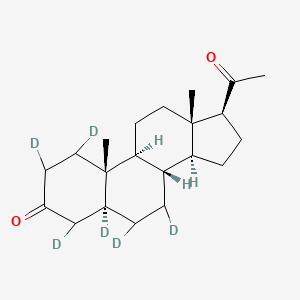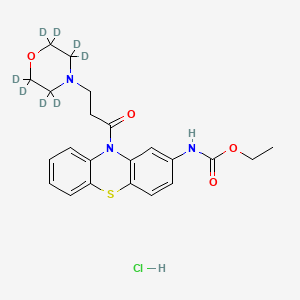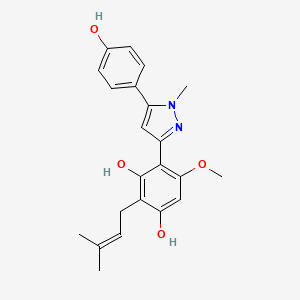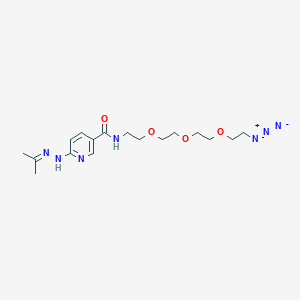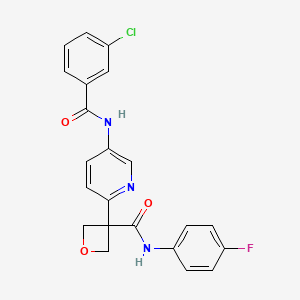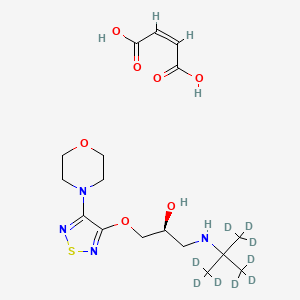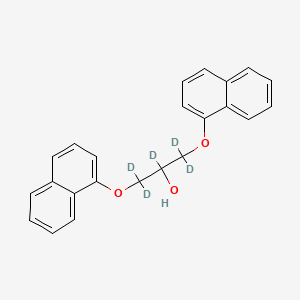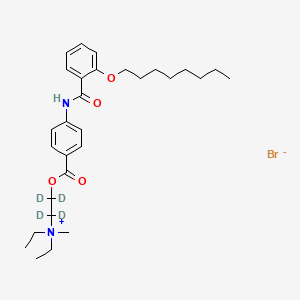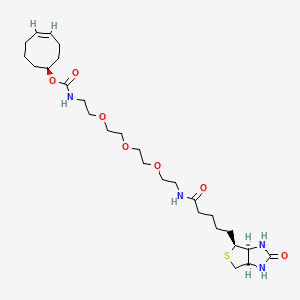
TCO-PEG3-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG3-Biotin is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains a trans-cyclooctene (TCO) group, which can undergo an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups . This compound is highly valued for its ability to facilitate bioconjugation, drug delivery, and biomarker identification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-Biotin involves multiple steps. Initially, the TCO group is synthesized and then conjugated to a polyethylene glycol (PEG) chain. The PEG chain is then linked to biotin. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in controlled environments to prevent contamination and ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG3-Biotin primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and occurs rapidly under mild conditions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include tetrazine-containing molecules. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents .
Major Products Formed
The major product formed from the reaction of this compound with tetrazine-containing molecules is a stable dihydropyridazine linkage .
Scientific Research Applications
TCO-PEG3-Biotin is widely used in various scientific research applications:
Chemistry: It is used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: It facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: It is used in the synthesis of antibody-drug conjugates for targeted drug delivery.
Industry: It is employed in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
TCO-PEG3-Biotin exerts its effects through the inverse electron demand Diels-Alder reaction. The TCO group reacts with tetrazine-containing molecules to form a stable dihydropyridazine linkage. This reaction is highly selective and occurs rapidly, making it ideal for bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
EZ-Link Psoralen-PEG3-Biotin: Used for biotinylation of nucleic acids.
AP3B: A more effective nucleic acid crosslinker compared to EZ-Link Psoralen-PEG3-Biotin.
Uniqueness
TCO-PEG3-Biotin is unique due to its rapid and selective click chemistry reactions, which are highly efficient under mild conditions. This makes it superior for applications requiring quick and stable bioconjugation .
Properties
Molecular Formula |
C27H46N4O7S |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H46N4O7S/c32-24(11-7-6-10-23-25-22(20-39-23)30-26(33)31-25)28-12-14-35-16-18-37-19-17-36-15-13-29-27(34)38-21-8-4-2-1-3-5-9-21/h1-2,21-23,25H,3-20H2,(H,28,32)(H,29,34)(H2,30,31,33)/b2-1+/t21-,22+,23+,25+/m1/s1 |
InChI Key |
SRGXZKRIVITUOW-PKDQRCRGSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


